molecular formula C9H19ClN2OS B2643239 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride CAS No. 2375273-26-8

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride

Cat. No.: B2643239
CAS No.: 2375273-26-8
M. Wt: 238.77
InChI Key: BIVVYGYBAXZSKZ-UHFFFAOYSA-N
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Description

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet (UV) spectrophotometry .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be determined using various techniques. For example, the solubility of these compounds can be determined using solubility tests .

Mechanism of Action

The mechanism of action of EPE-HCl involves its ability to modulate various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
EPE-HCl has been found to exhibit various biochemical and physiological effects in the body. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

EPE-HCl has several advantages for use in laboratory experiments. This compound is readily available and can be synthesized using simple techniques. However, EPE-HCl also has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of EPE-HCl. One potential area of research is the development of new drugs based on the structure of EPE-HCl. Another area of research is the study of the potential applications of EPE-HCl in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of EPE-HCl.
Conclusion:
In conclusion, EPE-HCl is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been found to exhibit promising results in the treatment of various diseases and has several advantages for use in laboratory experiments. Further research is needed to fully understand the potential applications of EPE-HCl and its mechanism of action.

Synthesis Methods

The synthesis of EPE-HCl involves the reaction of 4-ethylpiperazine with 2-methylsulfanylacetyl chloride in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

EPE-HCl has been extensively studied in scientific research due to its potential applications in various areas such as drug discovery, medicinal chemistry, and pharmacology. This compound has been found to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Safety and Hazards

Piperazine derivatives can pose various safety hazards, depending on the specific derivative. For example, some piperazine derivatives are classified as flammable liquids and can cause severe skin burns and eye damage .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-3-10-4-6-11(7-5-10)9(12)8-13-2;/h3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVYGYBAXZSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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